molecular formula C12H10FNO2 B6367042 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261999-07-8

6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367042
CAS RN: 1261999-07-8
M. Wt: 219.21 g/mol
InChI Key: FTHSBIIQGDQDMB-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% (6-FMP-2-HOP) is a novel compound that has recently been discovered and is being studied for its potential pharmacological applications. This compound is a white crystalline solid that is soluble in water, ethanol, and most organic solvents. It is a derivative of the pyridine family and is a highly versatile compound. 6-FMP-2-HOP has a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. The compound has been shown to be a promising candidate for the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-viral agent. In addition, 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use as an antioxidant, a neuroprotective agent, and an anti-aging agent.

Mechanism of Action

The exact mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts by modulating the activity of various enzymes and receptors in the body. It is thought to affect the activity of proteins involved in inflammation, oxidative stress, and cell signaling pathways. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to have anti-bacterial, anti-viral, and anti-fungal effects. In addition, the compound has been shown to have neuroprotective, anti-aging, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the major advantages of using 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% is its high solubility in water, ethanol, and most organic solvents, which makes it easy to work with in laboratory experiments. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. One of the major limitations of using 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its relatively low solubility in non-polar solvents, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the study of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95%. One of the major areas of research is the development of more effective and efficient methods for synthesizing the compound. In addition, further research is needed to better understand the biochemical and physiological effects of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% and to develop more effective and specific therapeutic applications for the compound. Finally, further research is needed to better understand the mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% and to develop more effective methods of delivering the compound to target tissues.

Synthesis Methods

6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a series of chemical reactions. The synthesis of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% begins with the reaction of 4-fluoro-3-methoxyphenol and 2-hydroxy-6-methylpyridine in the presence of a base. This reaction yields 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% as a product. The yield of 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% can be increased by using a higher reaction temperature and a longer reaction time.

properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-7-8(5-6-9(11)13)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHSBIIQGDQDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682824
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261999-07-8
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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